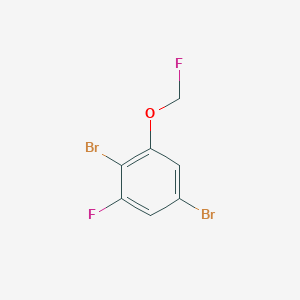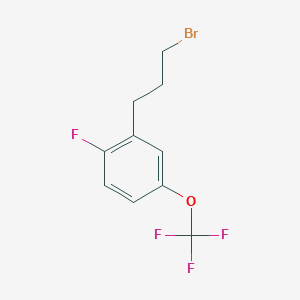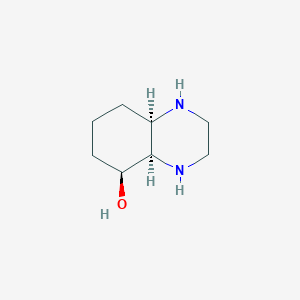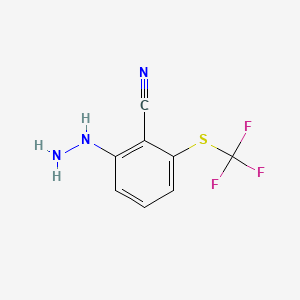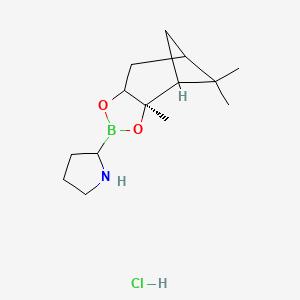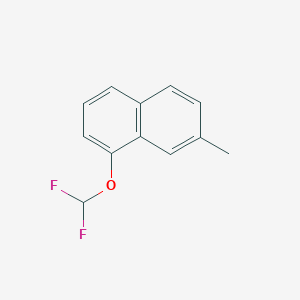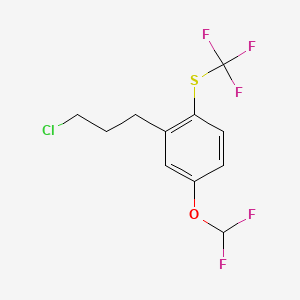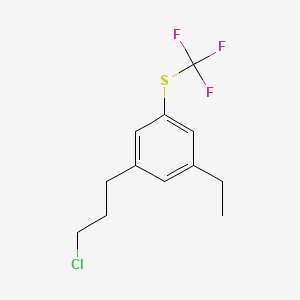
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine-containing nucleophile displaces a leaving group on the aromatic ring . Another approach involves the direct fluorination of an aromatic precursor using reagents such as selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents . The use of catalysts and solvents that promote selective fluorination is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Bromine (Br2), Nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Hydrocarbons
Substitution: Brominated or nitrated aromatic compounds
Scientific Research Applications
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorine content.
Medicine: Explored for its potential use in pharmaceuticals due to its enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene involves its interaction with molecular targets through fluorine-mediated effects . The presence of fluorine atoms can enhance the compound’s lipophilicity , allowing it to more easily penetrate biological membranes . Additionally, fluorine atoms can form strong hydrogen bonds with biological targets, increasing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluorobenzene
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1,3-Difluoro-5-(trifluoromethoxy)benzene
Uniqueness
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and the presence of a difluoromethoxy group . This unique structure imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity compared to other fluorinated aromatic compounds .
Properties
Molecular Formula |
C8H5F5O |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,3-difluoro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-5-6(10)1-4(2-7(5)11)14-8(12)13/h1-2,8H,3H2 |
InChI Key |
XKBFDKRTFCORCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CF)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


